methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a cinnamoylimino group attached to a benzo[d]thiazole ring, which is further connected to a methyl acetate moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as methyl 2-bromoacetate, under basic conditions to form the benzo[d]thiazole ring.
Introduction of the Cinnamoylimino Group: The benzo[d]thiazole intermediate is then reacted with cinnamoyl chloride in the presence of a base like triethylamine to introduce the cinnamoylimino group.
Final Esterification: The resulting intermediate is esterified with methanol under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the cinnamoylimino group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate depends on its interaction with molecular targets. The cinnamoylimino group may interact with enzymes or receptors, modulating their activity. The benzo[d]thiazole ring can intercalate with DNA or proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-(benzylideneamino)benzo[d]thiazol-3(2H)-yl)acetate: Similar structure but with a benzylidene group instead of cinnamoylimino.
Ethyl 2-(2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate: Ethyl ester variant of the compound.
Methyl 2-(2-(cinnamoylimino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate: Chlorinated derivative.
Uniqueness
Methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cinnamoylimino group, in particular, may enhance its ability to interact with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
methyl 2-[6-methyl-2-[(E)-3-phenylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-14-8-10-16-17(12-14)26-20(22(16)13-19(24)25-2)21-18(23)11-9-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3/b11-9+,21-20? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMMBKXAPCQROB-LJRUHYTRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CC=C3)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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